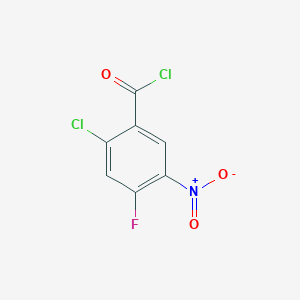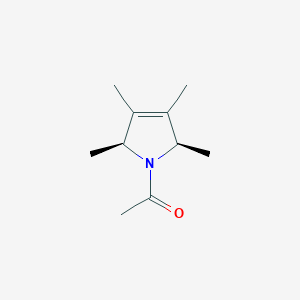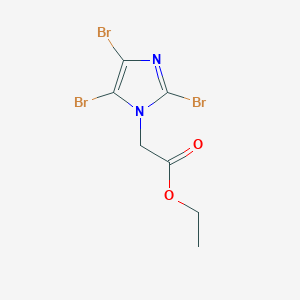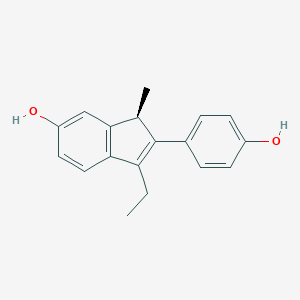![molecular formula C18H15NO4 B040700 4-[(2,4-Dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one CAS No. 118555-99-0](/img/structure/B40700.png)
4-[(2,4-Dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2,4-Dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one, also known as DMPO, is a chemical compound that has been widely used in scientific research due to its unique properties. DMPO is a yellow crystalline powder that is soluble in organic solvents such as ethanol and chloroform.
作用機序
4-[(2,4-Dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one works by reacting with free radicals and ROS, forming stable adducts that can be detected by EPR spectroscopy. This compound is a nitrone spin trap, which means that it reacts with free radicals to form a stable nitroxide radical adduct. This adduct can then be detected by EPR spectroscopy, allowing for the identification and quantification of free radicals in biological systems.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and neuroprotective activity. This compound has been shown to protect against oxidative stress in various biological systems, including neurons, liver cells, and heart cells. This compound has also been shown to reduce inflammation in animal models of arthritis and colitis. Additionally, this compound has been shown to protect against neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of 4-[(2,4-Dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one is its ability to trap free radicals and ROS in biological systems, allowing for their detection and analysis. This compound is also relatively stable and easy to handle, making it a popular choice for EPR spectroscopy experiments. However, this compound has some limitations in lab experiments, including its potential toxicity and the need for specialized equipment for EPR spectroscopy.
将来の方向性
There are many future directions for 4-[(2,4-Dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one research, including the development of new this compound derivatives with improved properties, the use of this compound in clinical trials for the treatment of oxidative stress-related diseases, and the exploration of this compound's potential as a diagnostic tool for free radical-related diseases. Additionally, this compound could be used in combination with other compounds to enhance their antioxidant and anti-inflammatory effects. Overall, this compound is a promising compound with many potential applications in scientific research and medicine.
合成法
The synthesis of 4-[(2,4-Dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one involves the reaction of 2,4-dimethoxybenzaldehyde and phenylacetic acid with urea in the presence of acetic anhydride. The resulting product is then purified through recrystallization. This method has been widely used in the synthesis of this compound due to its simplicity and high yield.
科学的研究の応用
4-[(2,4-Dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one has been used in various scientific research applications, including free radical research, oxidative stress research, and electron paramagnetic resonance (EPR) spectroscopy. This compound is a spin trap that can trap free radicals and reactive oxygen species (ROS) in biological systems, allowing for their detection and analysis. This compound has also been used as a probe for studying the mechanism of action of antioxidants and other compounds that protect against oxidative stress.
特性
| 118555-99-0 | |
分子式 |
C18H15NO4 |
分子量 |
309.3 g/mol |
IUPAC名 |
(4E)-4-[(2,4-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C18H15NO4/c1-21-14-9-8-13(16(11-14)22-2)10-15-18(20)23-17(19-15)12-6-4-3-5-7-12/h3-11H,1-2H3/b15-10+ |
InChIキー |
XYASTVNLIUEYBR-XNTDXEJSSA-N |
異性体SMILES |
COC1=CC(=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3)OC |
SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)OC |
正規SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)OC |
ピクトグラム |
Irritant; Environmental Hazard |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



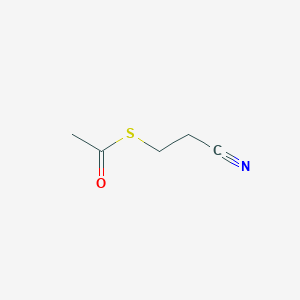
![(2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B40628.png)


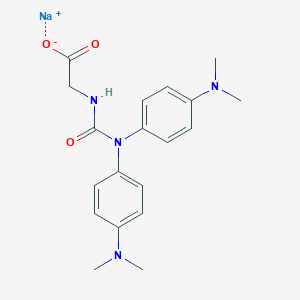
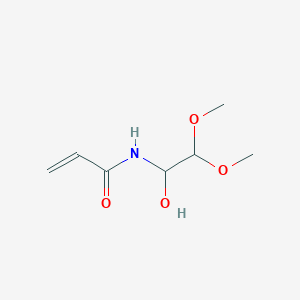
![4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile](/img/structure/B40639.png)

![Diethyl 2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-3,7-dicarboxylate](/img/structure/B40641.png)
